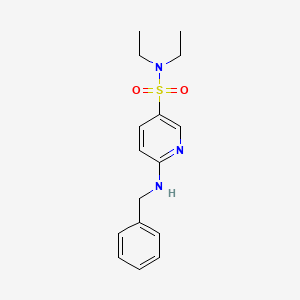![molecular formula C15H12N2O5 B5768562 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid, also known as CMPD1, is a small molecule inhibitor that has been widely used in scientific research. It is a member of the pyridinecarboxylic acid family, which has been extensively studied due to its potential therapeutic applications. CMPD1 has been shown to have promising results in several areas of research, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid inhibits the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from breaking down proteins, leading to an accumulation of damaged proteins within the cell. This accumulation can lead to cell death, making 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid a potential therapeutic agent for diseases characterized by abnormal protein accumulation.
Biochemical and Physiological Effects:
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of neurological disorders. These effects are thought to be due to the inhibition of the proteasome by 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid, leading to the accumulation of damaged proteins within the cell.
Avantages Et Limitations Des Expériences En Laboratoire
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the proteasome and other enzymes. However, 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid also has some limitations. It is not specific to the proteasome and can inhibit other enzymes, leading to off-target effects. Additionally, its efficacy in vivo has not been fully established, making it important to use caution when interpreting results obtained using 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid.
Orientations Futures
There are several future directions for research involving 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid. One area of interest is its potential use as a therapeutic agent for cancer and other diseases characterized by abnormal protein accumulation. Additionally, there is interest in developing more specific inhibitors of the proteasome and other enzymes, which could lead to more targeted therapies. Finally, there is interest in studying the effects of 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid on other cellular processes, which could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid can be synthesized using a multi-step process that involves the condensation of 2-pyridinecarboxylic acid with 4-(carboxymethyl)aniline. The resulting product is then treated with a series of reagents to form the final product, 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid. The synthesis of 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including the proteasome, a key regulator of cellular processes. This inhibition has been shown to have promising results in several areas of research, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
3-[[4-(carboxymethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-12(19)8-9-3-5-10(6-4-9)17-14(20)11-2-1-7-16-13(11)15(21)22/h1-7H,8H2,(H,17,20)(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXYQBOKAAUCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Carboxymethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)

![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)




![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)


![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
